3,5-Diiodosalicylic acid
Overview
Description
3,5-Diiodosalicylic acid: is an organic compound with the molecular formula C7H4I2O3. It is a derivative of salicylic acid where two hydrogen atoms in the benzene ring are replaced by iodine atoms at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Mechanism of Action
Target of Action
3,5-Diiodosalicylic acid (3,5-DISA) primarily targets the respiratory system . It is also suggested to have an effect on the thyroid gland . The compound’s interaction with these targets can lead to various physiological responses.
Mode of Action
The mode of action of 3,5-DISA involves an excited-state intramolecular proton transfer (ESIPT) reaction . This reaction is intertwined with the compound’s large Stokes’ shifts in various solvents . The ESIPT reaction is a photophysical process that can influence the compound’s interaction with its targets and lead to changes in their function .
Biochemical Pathways
It is suggested that the compound may be involved in the synthesis ofPlant Derived Thyroid Hormone Analogs (PDTHAs) . This process likely takes place in roots rather than leaves . The compound’s influence on these pathways can lead to downstream effects on various physiological processes.
Pharmacokinetics
The compound’smolecular weight of 389.91 and its solubility may influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 3,5-DISA’s action are largely unknown. It has been suggested that the compound may induce the production ofreactive oxygen species (ROS) in cancer cells , resulting in an anticancer effect by the induction of programmed cancer cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-DISA. For instance, varying extracellular pH and extracellular [Cl-] can facilitate the chemical equilibrium distribution of Cl- and H+ across biological membranes . Additionally, the compound’s stability under normal temperatures and pressures, as well as its incompatibility with strong oxidants and strong bases, can affect its action .
Biochemical Analysis
Biochemical Properties
3,5-Diiodosalicylic acid is known to interact with various biomolecules. It has been shown to exhibit agonist activity at GPR35, an orphan G protein-coupled receptor . This suggests that it may play a role in biochemical reactions involving this receptor.
Cellular Effects
Research has indicated that this compound can have effects on various types of cells. For instance, it has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to an anticancer effect by inducing programmed cell death .
Molecular Mechanism
It is known to exert its effects at the molecular level through interactions with biomolecules such as GPR35
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of this compound in animal models. One study has reported the use of this compound in cattle, although the specific effects related to dosage were not detailed .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of aspirin, as it is a metabolite of this drug
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diiodosalicylic acid typically involves the iodination of salicylic acid. One common method includes dissolving salicylic acid in glacial acetic acid and adding iodine monochloride. The reaction mixture is then heated to around 80°C for about 20 minutes, resulting in the formation of this compound . Another method involves dissolving salicylic acid, an iodizing agent, and ferrate in a polar solvent, followed by the addition of proton acid, stirring, and heating at temperatures ranging from 20 to 150°C for 1 to 20 hours .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient after-treatment processes, such as filtration and recrystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diiodosalicylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group in the compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Complex Formation: The compound can form complexes with metals, such as copper, resulting in structurally diverse products.
Common Reagents and Conditions:
Iodine Monochloride: Used for the iodination of salicylic acid.
Ferrate and Proton Acid: Used in the synthesis involving polar solvents.
Copper Salts: Used in the formation of metal complexes.
Major Products Formed:
Substituted Salicylic Acids: Formed through substitution reactions.
Quinones and Hydroquinones: Formed through oxidation and reduction reactions.
Metal Complexes: Formed through complexation with metals.
Scientific Research Applications
3,5-Diiodosalicylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-Iodosalicylic Acid: A mono-iodinated derivative of salicylic acid.
2-Iodobenzoic Acid: An iodine-substituted benzoic acid.
2,3,5-Triiodobenzoic Acid: A tri-iodinated benzoic acid.
Comparison:
Uniqueness: 3,5-Diiodosalicylic acid is unique due to the presence of two iodine atoms at specific positions on the benzene ring, which imparts distinct chemical properties and reactivity compared to its mono- and tri-iodinated counterparts.
Properties
IUPAC Name |
2-hydroxy-3,5-diiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZVWQPHNWDCFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17274-17-8 (mono-hydrochloride salt), 653-14-5 (mono-lithium salt) | |
Record name | 3,5-Diiodosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3059636 | |
Record name | Benzoic acid, 2-hydroxy-3,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133-91-5, 1321-04-6 | |
Record name | 3,5-Diiodosalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diiodosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diiodosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-DIIODOSALICYLIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-hydroxy-3,5-diiodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-hydroxy-3,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diiodosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.659 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,5-DIIODOSALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1496OH15B6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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